molecular formula C15H12BrCl2NOS B2839806 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide CAS No. 338955-68-3

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide

Cat. No. B2839806
CAS RN: 338955-68-3
M. Wt: 405.13
InChI Key: DLDAZRRMTLIJGN-UHFFFAOYSA-N
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Description

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. BAY 11-7082 was first synthesized in 2001 by researchers at Bayer Pharmaceuticals, and since then, it has been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Transformations

Research in synthetic chemistry often explores the development of new reactions and the synthesis of novel compounds. For example, studies on the rearrangement of indole derivatives under specific conditions illustrate the potential for creating new molecules with significant structural changes, which can be foundational for further chemical investigations or for the synthesis of complex molecules (Acheson, Prince, & Procter, 1979). Similarly, the development of methodologies for the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones highlights the importance of palladium-catalyzed Buchwald–Hartwig coupling reactions in constructing molecules with potential biological activity (Nowak et al., 2015).

Material Science and Coordination Chemistry

In materials science, the synthesis and characterization of compounds with specific functional groups, such as sulfanilamide derivatives, are crucial for understanding their properties and potential applications. Studies on sulfanilamide derivatives provide insights into their structural characteristics, thermal properties, and potential antimicrobial activities, which can be relevant for developing new materials or coatings with specific functionalities (Lahtinen et al., 2014). Coordination chemistry research involving dinucleating P2N2S ligands and their palladium complexes reveals the potential for catalytic applications and the synthesis of polymers, indicating the importance of such compounds in industrial chemistry and catalysis (Siedle et al., 2007).

Potential Biomedical Applications

Although the request was to exclude information related to drug use, dosage, and side effects, it's worth noting that structural analogs of the specified compound, especially those incorporating bromophenyl and sulfanilamide groups, often undergo investigation for their biological activities. Research into sulfonamide inhibitors of carbonic anhydrase enzymes, for example, can provide a foundation for developing new therapeutic agents with potential applications in treating various diseases, including cancer and infectious diseases (Ilies et al., 2003).

properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NOS/c16-10-1-4-12(5-2-10)21-8-7-19-15(20)13-6-3-11(17)9-14(13)18/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDAZRRMTLIJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide

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